4-Bromo-3-methoxythiophene-2-carboxylic acid
Overview
Description
4-Bromo-3-methoxythiophene-2-carboxylic acid is an organic compound with the molecular formula C6H5BrO3S. It belongs to the class of thiophene carboxylic acids, which are characterized by a thiophene ring bearing a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methoxythiophene-2-carboxylic acid typically involves the bromination of 3-methoxythiophene-2-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction mixture is stirred at a specific temperature until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetic acid or dichloromethane.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
4-Bromo-3-methoxythiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methoxythiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methoxythiophene-2-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and properties.
4-Bromo-2-thiophenecarboxylic acid: Lacks the methoxy group, affecting its chemical behavior and applications.
4-Bromo-3-methoxybenzoic acid: Contains a benzene ring instead of a thiophene ring, leading to different chemical properties.
Uniqueness
4-Bromo-3-methoxythiophene-2-carboxylic acid is unique due to the presence of both a bromine atom and a methoxy group on the thiophene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
110545-68-1 |
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Molecular Formula |
C6H5BrO3S |
Molecular Weight |
237.07 g/mol |
IUPAC Name |
4-bromo-3-methoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H5BrO3S/c1-10-4-3(7)2-11-5(4)6(8)9/h2H,1H3,(H,8,9) |
InChI Key |
OLDGPQVUEMIBNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC=C1Br)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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